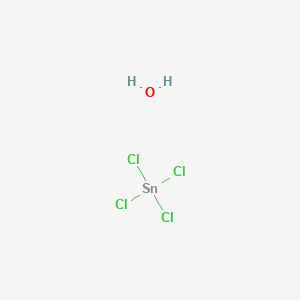![molecular formula C14H17N3O2S B8638629 methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8638629.png)
methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one using thionyl chloride, followed by bromination and nucleophilic substitution with cyclopentylamine. Subsequent steps include a Heck reaction, ring closure sequence, oxidation, and further bromination .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. They often involve the use of inexpensive raw materials and reagents, with reaction conditions that are readily controllable to minimize environmental hazards .
Analyse Des Réactions Chimiques
Types of Reactions: methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Substitution: Aryl or heteroaryl amines in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures.
Major Products:
Oxidation: Methyl sulfoxide or sulfone derivatives.
Substitution: Aryl or heteroaryl-substituted pyrrolopyrimidine compounds.
Applications De Recherche Scientifique
methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a cyclin-dependent kinase (CDK) inhibitor, which could be useful in cancer treatment.
Neuroprotection: Derivatives of pyrrolopyrimidine compounds have shown promise as neuroprotective and anti-neuroinflammatory agents.
Antimicrobial Activity: Pyrimidine derivatives are known for their antiviral, anticancer, antioxidant, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a potential CDK inhibitor, it may inhibit the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase . This inhibition can prevent uncontrolled cell division, which is a hallmark of cancer .
Comparaison Avec Des Composés Similaires
Palbociclib: A well-known CDK4/6 inhibitor used in cancer therapy.
Other Pyrrolopyrimidines: Compounds like 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, which also exhibit CDK inhibitory activity.
Uniqueness: methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and potential for diverse biological activities. Its methylthio group and cyclopentyl ring contribute to its distinct chemical properties and reactivity compared to other pyrrolopyrimidines .
Propriétés
Formule moléculaire |
C14H17N3O2S |
|---|---|
Poids moléculaire |
291.37 g/mol |
Nom IUPAC |
methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H17N3O2S/c1-19-13(18)11-7-9-8-15-14(20-2)16-12(9)17(11)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
TWJVQUITFGEMLR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)SC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde](/img/structure/B8638550.png)





![4-(2-{4-[4-(2H-Tetrazol-5-yl)butoxy]phenyl}ethenyl)pyridine](/img/structure/B8638577.png)


![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)



![4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid](/img/structure/B8638627.png)
